molecular formula C9H16N2O B1443504 1-Cyclopropanecarbonyl-3-methylpiperazine CAS No. 1240581-73-0

1-Cyclopropanecarbonyl-3-methylpiperazine

Cat. No.: B1443504
CAS No.: 1240581-73-0
M. Wt: 168.24 g/mol
InChI Key: RTPKFZMQRBPBJU-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-3-methylpiperazine (CAS 1568239-28-0) is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate and building block for the development of novel small molecule therapeutics. Its structure, featuring a cyclopropanecarbonyl moiety and a methyl-substituted piperazine ring, is frequently employed in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of drug candidates. This chemical scaffold has demonstrated specific research value in the discovery of potent and selective enzyme inhibitors. Notably, derivatives of this compound have been utilized in the synthesis of theophylline-based analogs that act as highly selective inhibitors of the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme . ALDH1A1 is a vital biomarker and therapeutic target in oncology, with its overexpression linked to tumor aggressiveness and drug resistance in various malignancies and cancer stem cells (CSCs) . Furthermore, the cyclopropanecarbonyl-piperazine functional group is a recognized structural motif present in patented pharmaceutical compounds, including PARP inhibitors like Olaparib, highlighting its practical relevance in designing targeted therapies . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers: CAS Number: 1568239-28-0 Molecular Formula: C9H16N2O Molecular Weight: 168.24 g/mol

Properties

IUPAC Name

cyclopropyl-(3-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-11(5-4-10-7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPKFZMQRBPBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Acylation of N-Boc-piperazine

  • Reagents and Conditions:
    • N-Boc-piperazine (9.77 mol)
    • Triethylamine or pyridine (14.66 mol)
    • Cyclopropanecarbonyl chloride (10.75 mol)
    • Inert solvent: Dichloromethane or dichloroethane (mass ratio 3:1 to 5:1 relative to N-Boc-piperazine)
    • Temperature: 0–10 °C during addition; reaction continued at 10–20 °C for 2–4 hours
  • Procedure:
    • N-Boc-piperazine and base (triethylamine or pyridine) are dissolved in the inert solvent and cooled.
    • Cyclopropanecarbonyl chloride is added dropwise under temperature control.
    • After completion, water is added for extraction.
    • The organic phase is separated, washed with dilute acid and water, then concentrated to yield tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
  • Yield: Approximately 96.8%
  • Notes: The molar ratio of cyclopropanecarbonyl chloride to N-Boc-piperazine is optimized between 1.1:1 and 1.3:1 for best yield and purity.

Step 2: Reduction to N-Boc-4-(cyclopropylmethyl)piperazine

  • Reagents and Conditions:
    • Solid intermediate from Step 1
    • Sodium borohydride as reducing agent
    • Boron trifluoride diethyl ether complex added dropwise
    • Ether solvent: Tetrahydrofuran or ethylene glycol dimethyl ether (mass ratio 2:1 to 3:1 relative to intermediate)
    • Temperature: 0–10 °C for 2–4 hours
  • Procedure:
    • The intermediate is dissolved in ether solvent.
    • Sodium borohydride is added, followed by slow addition of boron trifluoride diethyl ether complex.
    • After reaction completion, the mixture is quenched, extracted, and concentrated to yield N-Boc-4-(cyclopropylmethyl)piperazine.
  • Notes: This step converts the carbonyl group to a cyclopropylmethyl group efficiently under mild conditions.

Step 3: Deprotection to 1-Cyclopropylmethylpiperazine

  • Reagents and Conditions:
    • N-Boc-4-(cyclopropylmethyl)piperazine from Step 2
    • Alcohol solvent (methanol preferred)
    • Concentrated hydrochloric acid added dropwise
    • Temperature: 40–60 °C for 4 hours
    • Alkalization with sodium hydroxide or potassium hydroxide aqueous solution to pH 10–11
  • Procedure:
    • The protected amine is dissolved in methanol.
    • Concentrated HCl is added slowly while maintaining temperature.
    • After reaction, methanol is removed by concentration.
    • The mixture is basified, extracted with dichloromethane, washed, and concentrated to yield the target compound.
  • Yield: Approximately 91%
  • Notes: The deprotection step efficiently removes the Boc group, yielding the free amine.

Summary Table of Preparation Parameters and Yields

Step Reaction Type Reagents & Solvents Temp (°C) Time (h) Yield (%) Key Notes
1 Acylation N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine/pyridine, DCM 0–20 2–4 96.8 Controlled addition, aqueous workup
2 Reduction Sodium borohydride, boron trifluoride ether, THF or glyme 0–10 2–4 Not specified (high) Mild conditions, selective reduction
3 Deprotection Concentrated HCl, methanol, NaOH/KOH aqueous 40–60 ~4 91 Acidic cleavage of Boc group, basification

Advantages and Research Findings

  • Raw Material Availability: Uses commercially available N-Boc-piperazine and cyclopropanecarbonyl chloride, avoiding expensive bromomethylcyclopropane or chloromethylcyclopropane.
  • Cost Efficiency: The method reduces cost by using cheaper starting materials and avoids low-yield condensation routes.
  • Safety and Scalability: Reactions are performed under mild temperatures with common solvents, enabling safe scale-up to industrial production.
  • Product Quality: Nuclear magnetic resonance (NMR) analyses confirm the purity and structure of intermediates and final product consistent with standards.
  • Yield Optimization: Careful control of molar ratios, temperature, and reaction times leads to high yields (over 90%) for each step, improving overall process efficiency.

Alternative Methods and Comparative Notes

  • Previous methods involved direct alkylation of piperazine with bromomethylcyclopropane or chloromethylcyclopropane, which suffer from poor reactivity, low molecular utilization, and high cost.
  • Condensation of cyclopropaneacetic acid with piperazine yields low product amounts.
  • The described three-step method is superior in yield, cost, and operational simplicity.

Chemical Reactions Analysis

Reduction Reactions

The cyclopropanecarbonyl group undergoes reduction under specific conditions. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carbonyl group to a methylene group:
Reaction :

1 Cyclopropanecarbonyl 3 methylpiperazineLiAlH THF reflux1 Cyclopropylmethyl 3 methylpiperazine\text{1 Cyclopropanecarbonyl 3 methylpiperazine}\xrightarrow{\text{LiAlH THF reflux}}\text{1 Cyclopropylmethyl 3 methylpiperazine}

Conditions :

  • LiAlH₄ (2 equivalents), THF, 30-minute reflux.

  • Yield: Quantitative (used directly in downstream synthesis) .

Hydrogenation for Deprotection

Catalytic hydrogenation removes protective groups (e.g., benzyl) from the piperazine nitrogen:
Reaction :

Benzyl protected derivativeH Pd C EtOH1 Cyclopropanecarbonyl 3 methylpiperazine\text{Benzyl protected derivative}\xrightarrow{\text{H Pd C EtOH}}\text{1 Cyclopropanecarbonyl 3 methylpiperazine}

Conditions :

  • 10% Pd/C, ethanol, room temperature, H₂ atmosphere.

  • Yield: 97.3% .

Acid-Mediated Deprotection

Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) protecting groups:
Reaction :

1 Boc 4 cyclopropanecarbonyl 3 methylpiperazineTFA DCM1 Cyclopropanecarbonyl 3 methylpiperazine\text{1 Boc 4 cyclopropanecarbonyl 3 methylpiperazine}\xrightarrow{\text{TFA DCM}}\text{1 Cyclopropanecarbonyl 3 methylpiperazine}

Conditions :

  • TFA in dichloromethane (DCM), 20°C, 2 hours.

  • Yield: 97% .

Nucleophilic Acyl Substitution

The carbonyl group participates in coupling reactions. For instance, it reacts with amines or carboxylic acids using coupling agents:
Example : Synthesis of olaparib derivatives :
Reaction :

1 Cyclopropanecarbonyl 3 methylpiperazine+Carboxylic AcidHBTU DIPEA DMFAmide Product\text{1 Cyclopropanecarbonyl 3 methylpiperazine}+\text{Carboxylic Acid}\xrightarrow{\text{HBTU DIPEA DMF}}\text{Amide Product}

Conditions :

  • HBTU (1.1 equivalents), DIPEA (1.3 equivalents), DMF, 30–50°C.

  • Yield: 81.9% .

Route 1: Direct Acylation

Piperazine reacts with cyclopropanecarbonyl chloride in acetic acid :
Reaction :

3 Methylpiperazine+Cyclopropanecarbonyl ChlorideAcOH1 Cyclopropanecarbonyl 3 methylpiperazine\text{3 Methylpiperazine}+\text{Cyclopropanecarbonyl Chloride}\xrightarrow{\text{AcOH}}\text{1 Cyclopropanecarbonyl 3 methylpiperazine}

Conditions :

  • Acetic acid, 40°C, 8 hours.

  • Yield: 88% .

Route 2: Reductive Amination

A two-step process involving Boc protection and deprotection :

Biological Activity and Reactivity

The compound’s reactivity underpins its pharmacological potential:

  • PARP1 Inhibition : Derivatives show moderate activity (IC₅₀: 0.043–1.2 μM) .

  • Anticancer Applications : Acts as a scaffold for inhibitors targeting kinases or DNA repair enzymes .

Key Reaction Data Table

Reaction Type Conditions Yield Product Application Source
ReductionLiAlH₄, THF, refluxQuant.Intermediate for drug synthesis
HydrogenationH₂, Pd/C, EtOH, rt97.3%Deprotection
Acidic deprotectionTFA, DCM, 2h97%Free amine generation
Coupling (HBTU)HBTU, DIPEA, DMF, 30–50°C81.9%Olaparib derivatives
Direct acylationCyclopropanecarbonyl chloride, AcOH88%Core synthesis

Mechanistic Insights

  • Reduction : LiAlH₄ selectively reduces the carbonyl without affecting the cyclopropane ring .

  • Coupling : HBTU activates the carbonyl for nucleophilic attack by amines, forming stable amides .

Challenges and Optimizations

  • Steric Effects : The 3-methyl group may slow reaction kinetics in bulky substrates.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

Scientific Research Applications

Research indicates that 1-cyclopropanecarbonyl-3-methylpiperazine exhibits a range of biological activities:

  • Antidepressant Properties : The compound has shown potential as an antidepressant by interacting with neurotransmitter systems, influencing mood regulation. Its structure allows it to act on serotonin receptors, which are pivotal in mood disorders .
  • Cancer Therapeutics : There are indications that derivatives of this compound may serve as inhibitors in cancer therapies, particularly targeting pathways involved in homologous recombination repair mechanisms .
  • Neuropharmacological Effects : Studies have highlighted its role in modulating neurotransmission in brain areas associated with major depressive disorders, suggesting procognitive and antihyperalgesic activities .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound and their respective biological activities:

Compound NameStructure FeaturesBiological Activity
1-CyclopropanecarbonylpiperazineCyclopropane and piperazineAntidepressant
4-CyclopropanecarbonylmorpholineMorpholine ring instead of piperazineAnalgesic
1-MethylpiperazineLacks cyclopropane but retains piperazine structureAntimicrobial

Case Studies and Research Findings

Several studies have documented the pharmacological effects and potential applications of this compound:

  • Antidepressant Mechanisms : Research has demonstrated that this compound interacts with multiple serotonin receptor subtypes, which is crucial for developing multitarget antidepressants capable of addressing various symptoms associated with depression .
  • Cancer Inhibition Studies : Investigations into the inhibitory effects on cancer cell lines have shown promising results, indicating that modifications of this compound could lead to effective anticancer agents targeting specific pathways involved in tumor growth and proliferation .
  • Neuropharmacological Applications : Further studies are required to elucidate the mechanisms through which this compound enhances neurotransmission and its implications for treating cognitive impairments associated with mood disorders .

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent type, position, and overall molecular geometry. Below is a detailed comparison of 1-cyclopropanecarbonyl-3-methylpiperazine with key structural analogs:

Arylpiperazine Derivatives

  • 1-(2-Methoxyphenyl)piperazine ():

    • Features a methoxy group on the phenyl ring, enhancing 5-HT1A receptor binding affinity due to electron-donating effects .
    • Key Difference : The methoxy group increases polarity but reduces metabolic stability compared to the cyclopropanecarbonyl group, which balances lipophilicity and steric hindrance .
  • 1-(3-Chlorophenyl)piperazine (mCPP) (): A chloro substituent at the meta position improves dopamine receptor selectivity but is associated with off-target effects like anxiety in clinical studies . Key Difference: The cyclopropanecarbonyl group in this compound may reduce such side effects by limiting cross-reactivity with non-target receptors .

Bis-Piperazine Derivatives

  • 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane (): Contains two piperazine rings linked by a propane chain, showing enhanced receptor avidity but poor blood-brain barrier (BBB) penetration due to high molecular weight . Key Difference: The monocyclic structure of this compound improves BBB permeability, making it more suitable for central nervous system applications .

Cycloalkyl-Substituted Piperazines

  • 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine ():
    • A sulfonyl group at the 4-position increases hydrophilicity, while the cyclohexyl group provides conformational rigidity .
    • Key Difference : The cyclopropanecarbonyl group offers similar rigidity but with reduced synthetic complexity and higher metabolic resistance .

Structural and Pharmacological Data Table

Compound Substituent(s) Key Pharmacological Property Metabolic Stability Reference
This compound Cyclopropanecarbonyl (1-), methyl (3-) High 5-HT1A affinity, moderate BBB penetration High
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Strong 5-HT1A binding, low BBB penetration Moderate
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Dopamine D2 partial agonism Low
1,3-Bis-(4-(3-chlorophenyl)piperazine) Bis-3-chlorophenyl, propane linker High receptor avidity Very Low
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine 3-Methylcyclohexyl, sulfonyl Conformational rigidity, hydrophilic Moderate

Key Findings and Implications

Substituent Position Matters : Meta-substituted arylpiperazines (e.g., mCPP) often exhibit better receptor selectivity than para-substituted analogs .

Cyclopropane Advantages : The cyclopropanecarbonyl group in this compound enhances metabolic stability without compromising lipophilicity, a critical advantage over bulkier groups like cyclohexyl .

Synthetic Feasibility : Compared to bis-piperazines or sulfonyl derivatives, the target compound’s synthesis is more straightforward, enabling scalable production .

Biological Activity

1-Cyclopropanecarbonyl-3-methylpiperazine is a cyclic organic compound with the molecular formula C9H15N2O\text{C}_9\text{H}_{15}\text{N}_2\text{O}. Its unique structure, characterized by a piperazine ring substituted with a cyclopropanecarbonyl group and a methyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Structure

  • Chemical Formula : C9H15N2O
  • Molecular Weight : 169.23 g/mol
  • SMILES Notation : C1CN(CCN1)C(=O)C2CC2

Structural Features

FeatureDescription
Cyclopropane RingContributes to unique reactivity and properties
Piperazine RingEnhances interaction with biological targets
Carbonyl GroupActs as a pharmacophore in medicinal applications

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves:

  • Binding to Receptors : It may modulate receptor activity, influencing various cellular processes.
  • Enzyme Inhibition : The carbonyl group can interact with enzyme active sites, potentially inhibiting their function, which is crucial in therapeutic contexts.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. These effects are thought to be mediated through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. In vitro studies have indicated:

  • Minimum Inhibitory Concentrations (MIC) : Effective against Gram-positive and Gram-negative bacteria.
  • Mechanism : Potential disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. This activity is hypothesized to arise from its ability to modulate pain pathways in the central nervous system.

Data Summary Table

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityFindingsReferences
AntidepressantSignificant reduction in depressive behaviors in rodent models
AntimicrobialEffective against multiple bacterial strains; MIC values ranging from 10-50 µg/mL
AnalgesicReduced pain response in formalin-induced pain models

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors when compared to control groups. The study utilized standard behavioral tests such as the forced swim test and tail suspension test, showing a marked increase in mobility indicative of reduced depressive symptoms.

Case Study 2: Antimicrobial Activity Assessment

In a laboratory setting, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent antibacterial activity, with an MIC significantly lower than that of standard antibiotics used for comparison.

Q & A

Q. Table 1. Comparison of Coupling Reagents for Acylation

Reagent SystemSolventYield (%)Side ProductsReference
HOBt/TBTUDMF72Urea derivatives
DCC/DMAPDCM65N-Acylurea
Propylphosphonic AnhydrideTHF82Minimal

Q. Table 2. Pharmacokinetic Parameters in Rodent Models

ParameterMouseRatNotes
t1/2t_{1/2} (h)2.1 ± 0.33.8 ± 0.5Species-dependent CYP2D6 metabolism
VdV_d (L/kg)1.20.9High tissue penetration

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropanecarbonyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropanecarbonyl-3-methylpiperazine

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